2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one
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Overview
Description
2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug design
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one derivatives with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent reaction control, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromen derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of fluorescent chemosensors and other materials science applications.
Mechanism of Action
The mechanism of action of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Known for its antibacterial and antifungal properties.
7-Hydroxy-2H-chromen-2-one: Widely used as a building block for anticancer agents.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Studied for its potential in medicinal chemistry.
Uniqueness
2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one stands out due to its dual chromen structure, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C26H16O8 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[8-acetyloxy-2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C26H16O8/c1-13(27)31-22-10-8-17-18(12-23(29)34-24(17)25(22)32-14(2)28)20-11-19-16-6-4-3-5-15(16)7-9-21(19)33-26(20)30/h3-12H,1-2H3 |
InChI Key |
QIMNASQYWLXINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC(=O)C |
Origin of Product |
United States |
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